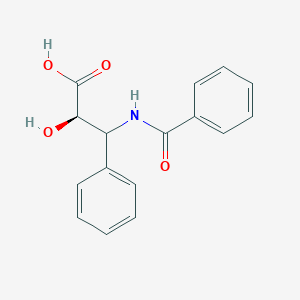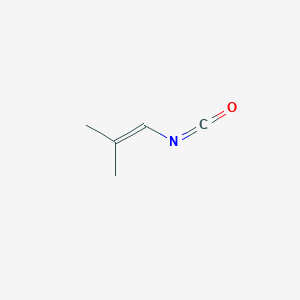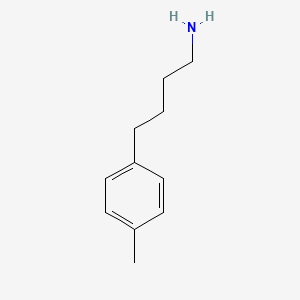
N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, commonly known as FTCS, is a chemical compound with potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties. However, the focus of
Mecanismo De Acción
FTCS inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide. This inhibition leads to a decrease in the concentration of bicarbonate ions, which can have various physiological effects.
Biochemical and Physiological Effects
FTCS has been shown to have various biochemical and physiological effects in scientific research. For example, it has been shown to inhibit the growth of tumor cells in vitro by inducing cell cycle arrest and apoptosis. Additionally, FTCS has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FTCS has several advantages for use in lab experiments. Firstly, it is a highly specific inhibitor of carbonic anhydrase, which allows for precise targeting of this enzyme. Secondly, it is relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also limitations to the use of FTCS in lab experiments. For example, it has relatively low solubility in water, which can limit its use in aqueous environments.
Direcciones Futuras
There are several potential future directions for the use of FTCS in scientific research. Firstly, it could be used in the development of new anticancer drugs that target carbonic anhydrase. Secondly, it could be used in the development of new anti-inflammatory drugs that target pro-inflammatory cytokines. Additionally, FTCS could be used in the study of carbonic anhydrase enzymes in various physiological processes, such as respiration and acid-base balance.
Conclusion
In conclusion, N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide has potential applications in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. It has various biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are also several potential future directions for its use in scientific research.
Métodos De Síntesis
FTCS can be synthesized through a multistep process involving the condensation of 2-fluorobenzaldehyde with 1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine followed by sulfonation with sulfuric acid. The resulting product is then purified through recrystallization to obtain pure FTCS.
Aplicaciones Científicas De Investigación
FTCS has potential applications in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. These enzymes are involved in various physiological processes such as respiration, acid-base balance, and ion transport.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide involves the reaction of 2-fluoroaniline with 1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-sulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-fluoroaniline", "1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-sulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 2-fluoroaniline to a solution of 1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-sulfonyl chloride in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with cold dichloromethane.", "Dry the product under vacuum to obtain N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide." ] } | |
Número CAS |
893339-90-7 |
Nombre del producto |
N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Fórmula molecular |
C13H14FN3O4S |
Peso molecular |
327.33 |
Nombre IUPAC |
N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
InChI |
InChI=1S/C13H14FN3O4S/c1-8-11(12(18)17(3)13(19)16(8)2)22(20,21)15-10-7-5-4-6-9(10)14/h4-7,15H,1-3H3 |
Clave InChI |
AVEHXQONKDILEG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=CC=C2F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2975955.png)

![N'-(2,4-difluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2975957.png)
![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2975959.png)



![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2975966.png)
![9-(4-ethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2975967.png)
![4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl](/img/structure/B2975969.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2975972.png)
![7-butyl-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2975973.png)